2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide

Description

Systematic IUPAC Nomenclature and Structural Representation

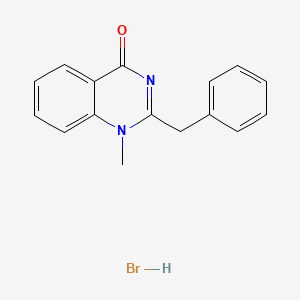

The compound 2-benzyl-1-methylquinazolin-4(1H)-one hydrobromide is systematically named according to IUPAC guidelines as 1-methyl-2-(phenylmethyl)quinazolin-4(1H)-one hydrobromide. This nomenclature reflects its core quinazolinone scaffold, substituents, and ionic composition. The quinazolinone system is numbered such that the oxygen atom occupies position 4, while the methyl and benzyl groups are located at positions 1 and 2, respectively.

The molecular formula is C₁₆H₁₅BrN₂O , with a molar mass of 331.21 g/mol. Structurally, the compound consists of a bicyclic quinazolin-4(1H)-one core, where a methyl group substitutes the nitrogen at position 1, and a benzyl group (phenylmethyl) attaches to position 2. The hydrobromide salt forms via protonation of the basic nitrogen in the quinazoline ring, balanced by a bromide counterion.

Structural Representation

- SMILES :

O=C1N=C(CC2=CC=CC=C2)N(C)C3=C1C=CC=C3.[H]Br - InChI Key : Computed as

AIWXKNXRKJUXHK-UHFFFAOYSA-N(base structure) with bromide addition.

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-2-(phenylmethyl)quinazolin-4(1H)-one hydrobromide |

| CAS Registry Number | 1089329-03-2 |

| Molecular Formula | C₁₆H₁₅BrN₂O |

| Molecular Weight | 331.21 g/mol |

| Salt Form | Hydrobromide |

Alternative Designations in Chemical Databases

This compound is cataloged under diverse identifiers across chemical databases, reflecting its synthetic and regulatory history.

Synonyms

- This compound

- 1-Methyl-2-benzyl-1,4-dihydroquinazolin-4-one hydrobromide

- Glycosine hydrobromide (non-standard but historically used)

Database Identifiers

The hydrobromide salt is distinct from its hydrochloride analog (CAS 6000-56-2), which shares the same quinazolinone base but differs in counterion.

Positional Isomerism and Tautomeric Forms

Positional Isomerism

The quinazolinone scaffold permits positional isomerism based on substituent placement. For example:

- 1-Benzyl-2-methylquinazolin-4(1H)-one : Benzyl and methyl groups swap positions.

- 3-Benzyl-1-methylquinazolin-4(1H)-one : Benzyl shifts to position 3.

These isomers exhibit distinct physicochemical properties and reactivity profiles due to altered electronic and steric environments. The 2-benzyl-1-methyl configuration is favored in synthetic routes due to kinetic control during cyclization.

Tautomerism

The 4(1H)-quinazolinone system exhibits keto-enol tautomerism, though the keto form predominates under standard conditions. The enol form, 4-hydroxyquinazoline, is less stable due to aromaticity loss in the heterocycle.

Properties

Molecular Formula |

C16H15BrN2O |

|---|---|

Molecular Weight |

331.21 g/mol |

IUPAC Name |

2-benzyl-1-methylquinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C16H14N2O.BrH/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |

InChI Key |

JWZYTZJBLHGJFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide typically involves the condensation of appropriate benzyl and methyl derivatives with quinazolinone precursors. Common synthetic routes may include:

Step 1: Formation of the quinazolinone core through cyclization reactions.

Step 2: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Step 3: Methylation of the nitrogen atom using methylating agents such as methyl iodide.

Step 4: Conversion to the hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or methyl groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Quinazolinone derivatives, including 2-benzyl-1-methylquinazolin-4(1H)-one hydrobromide, have shown promising anticancer properties. Research indicates that these compounds can inhibit key oncogenic pathways, particularly the Wnt signaling pathway, which is crucial in cancer development. In vitro studies have demonstrated that certain quinazolinones can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinones has been well-documented. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. For example, structure-activity relationship (SAR) studies revealed that modifications at specific positions on the quinazolinone scaffold enhance COX-2 selectivity, making these compounds valuable for developing anti-inflammatory drugs .

Antimicrobial Effects

this compound exhibits antibacterial and antifungal activities. Studies have reported that quinazolinone derivatives demonstrate significant inhibitory effects against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Antidiabetic Activity

Recent investigations have highlighted the antidiabetic properties of quinazolinone derivatives. These compounds can act as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, these compounds may help regulate blood sugar levels in diabetic patients .

Cosmetic Formulation Applications

Skin Care Products

The incorporation of this compound into cosmetic formulations is being explored due to its potential skin benefits. Its anti-inflammatory and antimicrobial properties make it suitable for products aimed at treating acne and other skin conditions. Moreover, studies on the bioavailability of such compounds indicate that they can effectively penetrate skin layers, enhancing their efficacy when used in topical applications .

Stability and Safety Assessments

Before introducing any new cosmetic product containing this compound to the market, thorough safety and stability assessments are mandated by regulatory bodies. These assessments ensure that the formulation is safe for human use and maintains its effectiveness over time .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural analogs and similarity scores

| Compound Name | CAS Registry No. | Substituents | Similarity Score |

|---|---|---|---|

| 7-Bromo-2-methylquinazolin-4(3H)-one | 194851-16-6 | Br (C7), CH₃ (C2) | 0.78 |

| 8-Bromo-6-methylquinazolin-4(3H)-one | 32084-59-6 | Br (C8), CH₃ (C6) | 0.74 |

| 2,6-Dimethylquinazolin-4(1H)-one | 77150-35-7 | CH₃ (C2, C6) | 0.86 |

| High-similarity analog (unidentified) | 18731-19-6 | Likely bromo/methyl combination | 0.92 |

| 7-Bromo-2-methylquinazolin-4(3H)-one | 403850-89-5 | Br (C7), CH₃ (C2) | 0.78 |

Key Observations:

Substituent Position and Electronic Effects The target compound’s 2-benzyl group introduces steric bulk and lipophilicity compared to smaller substituents (e.g., bromo or methyl) in analogs like 7-bromo-2-methylquinazolin-4(3H)-one . This may reduce aqueous solubility but enhance membrane permeability.

Hydrobromide Salt vs. Neutral Forms

- The hydrobromide salt of the target compound improves polar solvent compatibility relative to neutral analogs (e.g., 77150-35-7), which may exist as free bases. This property is critical for formulation in drug delivery systems.

Structural Similarity and Pharmacological Inference The high-similarity compound (CAS 18731-19-6, score 0.92) likely shares a quinazolinone core with methyl and/or bromo groups but lacks the benzyl moiety.

Crystallographic and Synthetic Considerations While details synthetic methods for triazole derivatives, quinazolinones like the target compound may require analogous alkylation or condensation steps. Crystallographic validation via SHELXL ensures precise determination of substituent positioning and salt formation .

Biological Activity

2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. Quinazolinone derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving quinazolinone derivatives, often utilizing benzylamine as a key reagent in the reaction process.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study evaluating a series of quinazolin-4(3H)-one derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and others. The mechanism of action often involves inhibition of multiple tyrosine kinases, which are crucial for cancer cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2f | MCF-7 | 0.173 ± 0.012 | CDK2 Inhibition |

| 3i | MCF-7 | 0.079 ± 0.015 | HER2 Inhibition |

These findings suggest that compounds like this compound could serve as effective agents in cancer therapy by targeting specific kinases involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes linked to disease processes. Notably, studies have shown that quinazolinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways and cancer progression.

The inhibition of COX-2 by quinazolinone derivatives is particularly relevant due to the enzyme's role in colorectal cancer development. The structure-activity relationship (SAR) analysis indicates that specific substituents on the quinazolinone scaffold enhance inhibitory activity against COX enzymes .

Antibacterial Properties

In addition to anticancer activity, there is growing evidence that quinazolinones possess antibacterial properties. A study found that certain derivatives exhibited significant antibacterial activity against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives, including this compound:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various quinazolinones revealed that compounds with a benzyl group showed enhanced activity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .

- Enzymatic Inhibition Study : Another study focused on the inhibition of DPP-4 by quinazolinones demonstrated that modifications at the 4-position significantly improved inhibitory potency, suggesting a strategic approach for developing antidiabetic agents .

Q & A

Q. What synthetic routes are commonly employed for 2-benzyl-1-methylquinazolin-4(1H)-one hydrobromide, and how is purification achieved?

The compound is typically synthesized via cyclocondensation reactions. For example, a quinazolinone core can be formed by reacting substituted anthranilic acid derivatives with benzylamine under acidic conditions. Bromination steps may use reagents like pyridine hydrobromide perbromide in acetic acid . Purification often involves recrystallization (e.g., ethanol or ethyl acetate/hexane mixtures) or flash column chromatography (e.g., 20–30% ethyl acetate in hexane) .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.2–2.5 ppm), and benzyl protons (δ 5.1–5.2 ppm). Splitting patterns help confirm substitution .

- LC-MS : Molecular ion peaks (e.g., m/z 391/393 [M]+) validate the molecular weight, while isotopic patterns confirm bromine presence .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (if present) confirm the quinazolinone core .

Q. How is the crystal structure determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is standard. SHELX programs (e.g., SHELXL for refinement) automate space-group determination and hydrogen-bonding analysis. Hydrogen atom positions are refined using riding models, while bromine atoms are located via difference Fourier maps .

Advanced Research Challenges

Q. How can microwave irradiation optimize synthesis efficiency?

Microwave-assisted synthesis reduces reaction times (e.g., 1–2 hours vs. 8 hours under reflux). Key parameters:

- Temperature: 100–120°C for cyclization.

- Solvent: Polar aprotic solvents like DMSO enhance microwave absorption.

- Catalyst: Acidic conditions (e.g., acetic acid) accelerate imine formation .

Q. How are protonation sites and hydrogen-bonding networks resolved in hydrobromide salts?

- SCXRD : Hydrogen bonds (e.g., N–H···Br) are identified via interatomic distances (2.0–2.5 Å) and angles (>120°).

- DFT calculations : Compare experimental vs. computed proton affinities to validate protonation at the quinazolinone N1 or benzyl N .

- Solid-state NMR : 15N or 13C CP-MAS NMR distinguishes protonated vs. non-protonated nitrogen sites .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Dynamic effects in solution : NMR may show averaged signals due to tautomerism, while SCXRD provides static snapshots. Use variable-temperature NMR to detect exchange processes .

- Disorder in crystals : Refine occupancy factors in SHELXL to model overlapping atomic positions, especially for flexible benzyl groups .

Q. How is biological activity assessed in preclinical models?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization.

- In vivo neuroactivity : Administer doses (e.g., 20 mg/kg) to rodents and evaluate cognitive effects via Morris water maze, with scopolamine hydrobromide as a positive control .

- Toxicity profiling : Measure liver/kidney biomarkers (ALT, creatinine) after 28-day repeated dosing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.